[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol is a complex organic compound characterized by its unique structure, which includes a phenyl group substituted with a methanol group and a terpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the coupling of a terpyridine derivative with a benzyl alcohol derivative under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol is used as a ligand in coordination chemistry. Its terpyridine moiety allows it to form stable complexes with various metal ions, which are useful in catalysis and materials science.
Biology
In biological research, this compound can be used to study metal ion interactions with biological molecules. Its ability to form complexes with metal ions makes it a valuable tool in bioinorganic chemistry.
Medicine
Potential applications in medicine include its use as a building block for designing new drugs or diagnostic agents. Its unique structure allows for the exploration of new therapeutic pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol involves its ability to coordinate with metal ions through its terpyridine moiety. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved. For example, in catalysis, the metal complex can facilitate specific chemical transformations by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Similar Compounds
[4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid]: Similar structure but with a carboxylic acid group instead of a methanol group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain pyridine rings and exhibit similar coordination chemistry.
Properties
Molecular Formula |
C22H17N3O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C22H17N3O/c26-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-23-19)25-22(14-18)20-6-2-4-12-24-20/h1-14,26H,15H2 |
InChI Key |
AHJRDAJMQPRPKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.